molecular formula C8H11NO B8753983 2-(2-Methylpyridin-4-yl)ethanol

2-(2-Methylpyridin-4-yl)ethanol

Cat. No.: B8753983
M. Wt: 137.18 g/mol
InChI Key: BRHGIEPBWOHPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-7-6-8(3-5-10)2-4-9-7/h2,4,6,10H,3,5H2,1H3

InChI Key

BRHGIEPBWOHPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2-methyl-pyridin-4-yl)-acetic acid ethyl ester (3.75 g, 20.2 mmol) in 100 mL of THF was cooled in an ice bath and a 1.0M solution of LAH in THF was added (15.7 mL, 15.7 mmol). The reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was cooled in an ice bath and quenched with the successive addition of water, 15% aqueous sodium hydroxide solution and additional water. The resulting mixture was stirred at room temperature for 1 hour then dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to give 2.8 g of the title compound as a light brown oil. MS(ES): m/e (EI*) 138.1 [M+H]
Quantity
3.75 g
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reactant
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100 mL
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solvent
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solution
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Synthesis routes and methods II

Procedure details

Methyl 2-methylpyridin-4-ylacetate (1.78 g, 10.8 mmol) obtained in Step 1 was dissolved in THF (70 mL), then Lithium aluminum hydride (451 mg, 11.9 mmol) was added thereto at 0° C., followed by stirring at the same temperature for 1 hour. After completion of the reaction was confirmed by thin-layer chromatography, sodium sulfate decahydrate (3.22 g, 10.0 mmol) was added thereto, and the resulting mixture was further stirred at room temperature for 1 hour. The resulting precipitate was filtered out, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:ammonia-methanol solution (2.00 mol/L)=40:1] to give 4-(2-hydroxyethyl)-2-methylpyridine (900 mg, yield 61%). Subsequently, 4-(2-aminoethyl)-2-methylpyridine dihydrochloride was obtained in a similar manner to Step 5 of Reference Example 9.
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
3.22 g
Type
reactant
Reaction Step Three

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